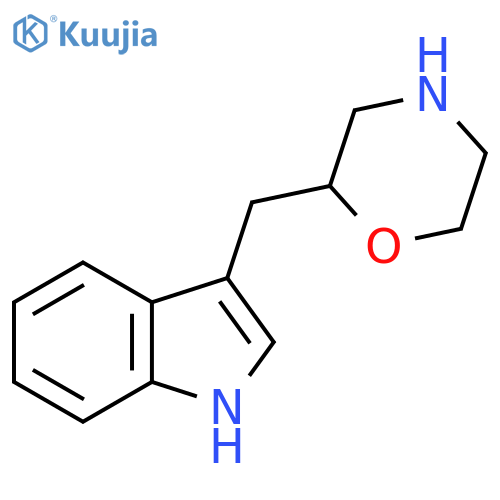

Cas no 1513542-49-8 (3-(morpholin-2-yl)methyl-1H-indole)

1513542-49-8 structure

商品名:3-(morpholin-2-yl)methyl-1H-indole

3-(morpholin-2-yl)methyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-(morpholin-2-yl)methyl-1H-indole

- 1513542-49-8

- EN300-1831964

- 3-[(morpholin-2-yl)methyl]-1H-indole

-

- インチ: 1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-14-5-6-16-11/h1-4,8,11,14-15H,5-7,9H2

- InChIKey: SIMPUYNLUYSQHY-UHFFFAOYSA-N

- ほほえんだ: O1CCNCC1CC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 216.126263138g/mol

- どういたいしつりょう: 216.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 37Ų

3-(morpholin-2-yl)methyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1831964-2.5g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1831964-1.0g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 1g |

$1844.0 | 2023-05-26 | ||

| Enamine | EN300-1831964-10g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 10g |

$7927.0 | 2023-09-19 | ||

| Enamine | EN300-1831964-0.5g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1831964-0.05g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1831964-5.0g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 5g |

$5345.0 | 2023-05-26 | ||

| Enamine | EN300-1831964-10.0g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 10g |

$7927.0 | 2023-05-26 | ||

| Enamine | EN300-1831964-5g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 5g |

$5345.0 | 2023-09-19 | ||

| Enamine | EN300-1831964-0.1g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1831964-0.25g |

3-[(morpholin-2-yl)methyl]-1H-indole |

1513542-49-8 | 0.25g |

$1696.0 | 2023-09-19 |

3-(morpholin-2-yl)methyl-1H-indole 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1513542-49-8 (3-(morpholin-2-yl)methyl-1H-indole) 関連製品

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬